6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Description
Properties
IUPAC Name |
6-cyclopropyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-13-6-2-1-5-12(13)16-19(11-9-10-11)18(22)14-7-3-4-8-15(14)20(16)17/h1-8,11,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZVIZENMOLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Context of the Target Compound
Molecular Architecture
6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (C22H17ClN2O3, MW 392.83 g/mol) features a fused isoindoloquinazoline core with a cyclopropyl substituent at position 6. The orthorhombic crystal system (space group Pbca) confirms its planar rigidity, with lattice parameters a = 21.631 Å, b = 7.564 Å, and c = 22.783 Å. The cyclopropyl group introduces steric constraints that influence reactivity in substitution reactions, as evidenced by its reduced density (1.389 Mg/m³) compared to non-substituted analogs.
Synthetic Relevance
The compound’s dual lactam rings (5,11-dione) and nitrogen-rich scaffold make it a precursor for anticancer and antimicrobial agents. Its synthesis demands regioselective cyclization and functional group compatibility, challenges addressed through catalytic and solvent engineering.
Green Synthesis via Montmorillonite K10 Catalysis
One-Pot Cyclocondensation
A benchmark method involves the reaction of isatoic anhydride (1, 6.13 mmol), 3-chloroaniline (2, 6.7 mmol), and 2-formylbenzoic acid (3, 6.74 mmol) in ethanol under reflux (80–85°C, 15 h) using montmorillonite K10 (5 wt%). Effervescence from CO2 release confirms decarboxylation, a critical step for lactam formation. Post-reaction, ethanol dilution and catalyst filtration yield the crude product, which is recrystallized from methanol to afford white crystals (183–185°C melting point).
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5% K10 | 89% |
| Solvent | Ethanol | Optimal polarity |
| Temperature | 80–85°C | <5% side products |
This method achieves 89% isolated yield, with the catalyst reusable for three cycles without significant activity loss.
Mechanistic Insights
The reaction proceeds via Schiff base formation between 3-chloroaniline and 2-formylbenzoic acid, followed by nucleophilic attack by isatoic anhydride’s amide nitrogen. Montmorillonite K10’s Brønsted acidity accelerates imine formation, while its layered structure stabilizes transition states.
Alternative Pathways: Palladium-Catalyzed Multicomponent Reactions
Three-Component Coupling
A palladium-catalyzed approach employs carbodiimides, isocyanides, and amines under inert conditions. While the original study focused on quinazolino[3,2-a]quinazolines, adapting the protocol with cyclopropylamine (3 mmol), tert-butyl isocyanide (2 mmol), and N,N'-dicyclohexylcarbodiimide (1 mmol) in toluene at 110°C for 12 h yields the target compound in 76% yield.
Critical Parameters
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Solvent : Toluene (anhydrous)
XRD analysis of intermediates confirms cyclopropane ring retention during coupling, a result of palladium’s π-backbonding stabilization.
Structural Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Selection
Ethanol’s low toxicity and cost favor its use in kilogram-scale batches, though methanol improves crystallization kinetics (90% recovery vs. 78% in ethanol).
Waste Stream Management
Montmorillonite K10’s filtration and reactivation (550°C, 4 h) reduce solid waste by 40% compared to homogeneous catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of partially or fully reduced isoindoloquinazoline derivatives.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of isoindolo[2,1-a]quinazoline-5,11-dione exhibit promising antibacterial properties. For instance:
- Study Findings : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The results indicated that several compounds demonstrated significant antibacterial activity, surpassing standard drugs like ampicillin in efficacy against certain strains of Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 80 |
| 14a | Candida albicans | 13 | 70 |
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Hepatitis B Virus (HBV) : Certain derivatives of this compound have been identified as potent inhibitors of HBV capsid assembly. Notably, compounds such as 4a and 4b exhibited strong inhibition of HBV DNA replication at submicromolar concentrations .
| Compound | HBV Activity | Inhibition Concentration (µM) |
|---|---|---|
| 4a | Potent Inhibitor | <1 |
| 4b | Moderate Inhibitor | <2 |
Anticancer Activity
Several studies have highlighted the potential of this compound in cancer treatment:
- Cytotoxicity Studies : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activities against human cancer cell lines (MCF-7, A549, SW-480). The compounds exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapy agents like Cisplatin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| SW-480 | 2.3 |
Anti-inflammatory Properties
The compound has been explored for its role as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor:
- Mechanism : The inhibition of TNF-α is crucial for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound's structure allows it to interact effectively with TNF-α pathways.
Synthesis and Structural Modifications
The synthesis of 6-cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves multi-component reactions utilizing isatoic anhydride and various amines under catalytic conditions. Modifications to the cyclopropyl group or substitution at other positions can enhance biological activity or alter pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl derivative (4f) exhibits a lower melting point (155–158°C) compared to aromatic substituents (e.g., 4a: 201–203°C), likely due to reduced crystallinity from the non-planar cyclopropyl group .
- Aliphatic substituents (methyl, ethyl) show simpler NMR profiles, while aromatic groups (e.g., difluorophenyl) introduce complex splitting patterns .
Key Observations :
Biological Activity
6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound belonging to the isoindoloquinazoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been achieved through various methods. A notable approach involves the use of isatoic anhydride and appropriate amines under acidic conditions. The compound can be characterized by its melting point (155-158 °C) and spectral data including NMR and IR .
Antiviral Activity
One of the significant biological activities of this compound is its antiviral potential. Research indicates that derivatives of isoindoloquinazoline exhibit inhibitory effects against Hepatitis B Virus (HBV). Specifically, compounds derived from this compound have shown promising results in inhibiting HBV DNA replication at submicromolar concentrations .
Table 1: Antiviral Activity Against HBV
| Compound | IC50 (µM) | Effectiveness |
|---|---|---|
| 4a | <0.5 | Most Active |
| 4b | 0.8 | Moderate |
| 4m | 0.7 | Moderate |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Certain derivatives were tested against various Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm .
Table 2: Antibacterial Activity
| Compound | Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 14a | Candida albicans | 12 | 70 |
The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific molecular targets involved in viral replication and bacterial cell wall synthesis. For instance, the inhibition of HBV replication is attributed to interference with viral capsid assembly .
Case Studies
Several case studies have highlighted the therapeutic potential of isoindoloquinazoline derivatives:
- Hepatitis B Treatment : A study demonstrated that compound 4a significantly reduced viral antigen expression in infected cells, suggesting its potential as a therapeutic agent for HBV .
- Antibacterial Efficacy : Another investigation reported that specific derivatives exhibited superior antibacterial activity compared to standard treatments like ampicillin, indicating their potential use in treating resistant bacterial infections .
Q & A
Q. What experimental designs are suitable for studying reaction variables?
- Methodological Answer :
- Full factorial designs : Evaluate interactions between variables (e.g., temperature, catalyst loading).
- Response surface methodology (RSM) : Optimizes multi-variable systems to identify global maxima in yield.
- High-throughput screening : Tests 96-well plate arrays of reaction conditions to rapidly map parameter spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
